Product packaging for 2-bromo-N-pyridin-2-yl-acetamide(Cat. No.:CAS No. 66642-53-3)

2-bromo-N-pyridin-2-yl-acetamide

Cat. No.: B1623029
CAS No.: 66642-53-3
M. Wt: 215.05 g/mol
InChI Key: GQQSFWQKKADDBB-UHFFFAOYSA-N
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Description

2-bromo-N-pyridin-2-yl-acetamide is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O B1623029 2-bromo-N-pyridin-2-yl-acetamide CAS No. 66642-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQSFWQKKADDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392286
Record name 2-bromo-N-pyridin-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66642-53-3
Record name 2-bromo-N-pyridin-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Strategic Importance of Pyridin 2 Yl Acetamide Scaffolds

The pyridin-2-yl-acetamide framework is a privileged structure in the realm of synthetic and medicinal chemistry. Its significance stems from the unique combination of a pyridine (B92270) ring and an acetamide (B32628) linker, which imparts a range of desirable properties to the molecules that contain it.

Synthetic Methodologies and Route Optimization for 2 Bromo N Pyridin 2 Yl Acetamide

Established Synthetic Pathways for the 2-Bromoacetamide Moiety

The formation of the α-bromoacetamide functional group is a critical step. The reactivity of the α-position to the carbonyl group allows for various synthetic manipulations, primarily halogenation and amination strategies.

While direct amination of a pre-existing bromoacetamide is common for introducing diverse functionalities, the synthesis of the core α-bromoamide itself can be viewed through the lens of amination. A conceptual pathway involves the reaction of an α-bromo ketone with an amine. For instance, a metal-free, one-pot strategy has been developed to synthesize α-amino ketones from benzylic secondary alcohols and amines using N-bromosuccinimide (NBS). nih.gov This process proceeds through the oxidation of the alcohol to a ketone, followed by α-bromination, and finally nucleophilic substitution by an amine. nih.gov

Another approach involves the bromide-catalyzed oxo-amination of alkenes, which generates an α-bromo ketone intermediate that is key to the transformation, ultimately leading to α-amino ketones. rsc.org These methods highlight the synthesis of related structures through an "amination" of an α-bromo carbonyl intermediate.

The most classical and widely employed method for synthesizing α-haloamides is the reaction of an α-haloacetyl halide with a nucleophilic amine. nih.gov For the target compound, this involves the acylation of 2-aminopyridine (B139424) with bromoacetyl bromide. This reaction is typically performed in the presence of a base to neutralize the hydrogen bromide byproduct.

The general procedure involves adding bromoacetyl bromide to a solution of the amine in a suitable solvent, often at reduced temperatures to control the exothermic reaction. wiley-vch.de For example, the synthesis of 2-bromo-N-(p-chlorophenyl) acetamide (B32628) is achieved through the amination reaction of 4-chloroaniline (B138754) and bromoacetyl bromide. irejournals.com Similarly, reacting o-toluidine (B26562) with 2-bromo-2-methylpropanoyl bromide in boiling dioxane with potassium carbonate yields the corresponding amide. nih.gov The use of a catalyst, such as a catalytic amount of anhydrous ZnCl2, has also been reported to facilitate the acylation of sulfonamides with bromoacetyl bromide, suggesting a potential route for optimization. mdpi.com

Table 1: Examples of Amide Synthesis using Acyl Bromides

Amine Reactant Acyl Bromide Reactant Base/Catalyst Solvent Product Reference
Aniline (B41778) Bromoacetyl bromide Pyridine (B92270) Dichloromethane (B109758) Crude 2-bromo-N-phenylacetamide wiley-vch.de
4-Chloroaniline Bromoacetyl bromide Not specified Not specified 2-bromo-N-(p-chlorophenyl) acetamide irejournals.com
o-Toluidine 2-Bromo-2-methylpropanoyl bromide K2CO3 Dioxane 2-bromo-2-methyl-N-o-tolylpropanamide nih.gov

Approaches to Incorporate the Pyridin-2-yl Amide Linkage

Connecting the bromoacetamide unit to the pyridine ring requires the formation of a stable amide bond. This is most directly achieved by reacting 2-aminopyridine with a suitable bromoacetylating agent.

The direct acylation of 2-aminopyridine with bromoacetyl bromide or bromoacetyl chloride is the most straightforward approach to forming 2-bromo-N-pyridin-2-yl-acetamide. This nucleophilic acyl substitution reaction leverages the nucleophilicity of the exocyclic amino group of 2-aminopyridine. The reaction is commonly facilitated by a base, such as pyridine or triethylamine (B128534), to act as an acid scavenger. semanticscholar.orgyoutube.com In some procedures, an excess of the amine reactant itself can serve this purpose. semanticscholar.org A general method involves dissolving the amine in a solvent like tetrahydrofuran (B95107) (THF), adding a base, and then slowly adding the acyl chloride solution. acs.org

A typical laboratory procedure might involve dissolving 2-aminopyridine in a solvent like dichloromethane, cooling the solution in an ice bath, and then adding bromoacetyl bromide dropwise in the presence of a base like pyridine. wiley-vch.de The reaction progress can be monitored by thin-layer chromatography, and upon completion, the product is isolated through standard workup procedures involving washing with aqueous solutions to remove salts and unreacted starting materials. wiley-vch.de

While direct acylation is primary, other C-N bond-forming strategies can be considered for analogous structures. Palladium-catalyzed C-N bond-forming reactions, for example, are effective for coupling enolizable heterocycles with electrophilic partners under microwave-enhanced conditions. researchgate.net These methods are generally used for creating C-N bonds at an aromatic carbon rather than forming an amide linkage directly but demonstrate the breadth of available C-N coupling technologies.

The synthesis of N-aryl amides can also be achieved under metal-free conditions by reacting aryltriazenes with acetonitrile, which acts as the nitrogen donor, with water as the oxygen source. arabjchem.org This highlights alternative, though less direct, conceptual pathways for forming N-aryl amide bonds.

Chemodivergent Syntheses and Selectivity Control

A key challenge in the acylation of 2-aminopyridine is controlling the selectivity to avoid undesired side reactions. The pyridine ring nitrogen introduces complexity not present in the acylation of simple anilines.

One significant issue is the potential for N,N-diacylation, where both the exocyclic amino group and the ring nitrogen are acylated. semanticscholar.org The direct treatment of 2-aminopyrimidines (a related substrate) with substituted benzoyl chlorides in the presence of triethylamine has been shown to result in N,N-dibenzoyl derivatives along with unreacted amine. semanticscholar.org The formation of these diacyl derivatives is influenced by the reaction conditions and the reactivity of the acylating agent. semanticscholar.org

To circumvent this, a two-step procedure can be employed where the N,N-diacyl derivative is formed and then selectively hydrolyzed to the desired N-monoacyl product using a controlled amount of a base like sodium hydroxide (B78521). semanticscholar.org This demonstrates a strategic approach to achieving the target mono-acylated compound when direct acylation proves unselective. The choice of base and solvent system is crucial; for instance, using pyridine as the base can also lead to mixtures of mono- and di-acylated products. semanticscholar.org Careful optimization of reaction parameters such as temperature, stoichiometry, and the choice of base is therefore essential for a clean and high-yielding synthesis of this compound.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-bromosuccinimide (NBS)
Bromoacetyl bromide
2-Aminopyridine
4-Chloroaniline
2-bromo-N-(p-chlorophenyl) acetamide
o-Toluidine
2-bromo-2-methylpropanoyl bromide
2-bromo-2-methyl-N-o-tolylpropanamide
Zinc Chloride (ZnCl2)
N-alkyl p-toluenesulfonamides
N-alkyl-N-(p-toluenesulfonyl) bromoacetamides
Bromoacetyl chloride
Pyridine
Triethylamine
Tetrahydrofuran (THF)
Dichloromethane
Sodium hydroxide

Pathways from Alpha-Bromoketones and 2-Aminopyridines

The most direct and common pathway for the synthesis of this compound involves the nucleophilic attack of 2-aminopyridine on an activated bromoacetic acid derivative. This is a classic N-acylation reaction. The alpha-bromoketone functionality is introduced via a highly reactive acylating agent, typically bromoacetyl bromide or bromoacetyl chloride.

The general reaction scheme proceeds as follows: 2-aminopyridine is dissolved in a suitable aprotic solvent, often in the presence of a base. The bromoacetyl halide is then added, usually in a controlled manner to manage the exothermic reaction, leading to the formation of the desired amide product.

A representative procedure, analogous to the synthesis of similar N-aryl acetamides, involves dissolving 2-aminopyridine and a non-nucleophilic base, such as pyridine or potassium carbonate, in a solvent like dichloromethane (CH2Cl2). irejournals.com Bromoacetyl bromide is then added dropwise at a controlled temperature, typically room temperature or below, to initiate the acylation. irejournals.com After the reaction is complete, a standard aqueous work-up is performed to remove byproducts and isolate the crude this compound, which can then be purified by recrystallization.

Table 1: General Reagents for Synthesis via Acylation

RoleReagent ExamplePurpose
Starting Material2-AminopyridineProvides the pyridinyl-amine core.
Acylating AgentBromoacetyl BromideProvides the bromoacetyl group.
BasePyridine or K₂CO₃Acts as a proton scavenger to neutralize the HBr byproduct.
SolventDichloromethane (DCM)Provides a medium for the reaction.

Regioselective Synthesis Strategies

A critical aspect of the synthesis is regioselectivity. 2-Aminopyridine possesses two potentially nucleophilic nitrogen atoms: the exocyclic amino group (-NH2) and the endocyclic pyridine ring nitrogen. For the synthesis of this compound, acylation must occur selectively at the amino group.

The exocyclic amino group is generally more nucleophilic and thus more reactive towards electrophilic acylating agents than the ring nitrogen. The lone pair of the amino group is more available, whereas the lone pair on the ring nitrogen is part of the aromatic system. Acylation at the ring nitrogen would lead to the formation of a positively charged N-acylpyridinium salt, which is a more energetically demanding process under neutral or basic conditions. youtube.com

Strategies to ensure high regioselectivity focus on controlling the reaction conditions, particularly the choice of base. The use of a weak, non-nucleophilic base like pyridine is crucial. It is strong enough to neutralize the hydrobromic acid generated during the reaction but not strong enough to deprotonate the newly formed amide. semanticscholar.org Using a strong base, such as triethylamine, could deprotonate the initial product, forming an amide anion that could potentially lead to side reactions or N,N-diacylation. semanticscholar.org Therefore, careful selection of the base is a key strategy to favor the desired mono-acylation on the exocyclic amine.

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, systematic optimization of various reaction parameters is essential. This includes the catalyst system, solvent, temperature, and reaction time.

While the acylation of amines can often proceed without a catalyst, certain additives can significantly accelerate the reaction and improve yields. For N-acylation reactions, nucleophilic catalysts are particularly effective.

4-(Dimethylamino)pyridine (DMAP) is a highly efficient acylation catalyst. strategian.comacs.org It functions by reacting with the bromoacetyl halide to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the initial acyl halide, leading to a faster and more efficient reaction with the 2-aminopyridine. Even a catalytic amount of DMAP can drastically increase the reaction rate. acs.orgacs.org The choice of catalyst can also influence regioselectivity, with studies on similar systems showing that DMAP can direct acylation effectively. acs.org

In the broader context of pyridine functionalization, transition metal catalysts, particularly those based on palladium and ruthenium, are used for C-H activation and cross-coupling reactions. rsc.org However, for the direct N-acylation described here, nucleophilic organocatalysts like DMAP are more conventional and highly effective.

Table 2: Catalyst and Ligand Effects in Acylation

Catalyst/LigandTypical LoadingEffect on Reaction
None (Base Only)N/AReaction proceeds, but may be slow.
Pyridine (as base)Stoichiometric/SolventActs as a base; weak catalytic effect.
4-(Dimethylamino)pyridine (DMAP)0.05 - 0.2 equivalentsSignificantly accelerates reaction rate by forming a highly reactive acylpyridinium intermediate. strategian.comacs.org

The choice of solvent is critical as it must dissolve the reactants while not interfering with the reaction. Aprotic solvents are preferred for this type of acylation.

Dichloromethane (DCM) and chloroform are common choices due to their inertness and ability to dissolve both the amine and the acyl halide. irejournals.com

Acetonitrile is another suitable polar aprotic solvent that can be used. nih.gov

Less polar solvents like toluene have also been shown to be effective, sometimes improving conversion rates in related aminolysis reactions by favoring the desired intermolecular interactions. nih.gov

Temperature control is vital for managing the reaction rate and minimizing side products. The acylation reaction is typically exothermic.

The addition of the bromoacetyl halide is often carried out at a reduced temperature (e.g., 0-5 °C) to control the initial exotherm.

The reaction is then often allowed to warm to room temperature and stirred for several hours to ensure completion. irejournals.comnih.gov In some cases, gentle heating (e.g., 40-80 °C) might be employed to drive the reaction to completion, but this must be balanced against the risk of thermal decomposition or the formation of impurities. nih.gov Optimization typically involves screening various solvents and temperature profiles to find the conditions that provide the highest yield of the desired product in the shortest amount of time.

Transitioning the synthesis of this compound from a small laboratory scale to a larger, multi-gram scale introduces several challenges that must be addressed for a safe and reproducible process.

Heat Management: The exothermic nature of the reaction between 2-aminopyridine and bromoacetyl halide is a primary concern. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This requires slower, controlled addition of the acyl halide and potentially the use of an external cooling bath to maintain a stable internal temperature and prevent runaway reactions.

Purification and Isolation: The method of purification must be scalable. While chromatography might be suitable for small quantities, it is often impractical for larger batches. Developing a robust crystallization procedure is key. This involves screening different solvent/anti-solvent systems to find conditions that reliably produce the product in high purity and with good recovery, while leaving impurities in the mother liquor.

Reagent Stoichiometry and Purity: On a larger scale, the precise molar ratios of reactants become even more critical to maximize conversion and minimize waste. The purity of the starting materials, particularly the 2-aminopyridine, must be high to avoid introducing impurities that can be difficult to remove from the final product.

Chemical Reactivity and Transformation Mechanisms of 2 Bromo N Pyridin 2 Yl Acetamide

Halogen Reactivity and Nucleophilic Substitution at the Alpha-Carbon

The presence of a bromine atom on the carbon adjacent to the carbonyl group (the alpha-carbon) is the most significant feature influencing the reactivity of 2-bromo-N-pyridin-2-yl-acetamide. This positioning makes the alpha-carbon highly susceptible to nucleophilic attack.

Reactivity of the Bromine Atom in the Acetamide (B32628) Moiety

The bromine atom in the acetamide portion of the molecule is a good leaving group, a consequence of the stability of the bromide anion. The electron-withdrawing nature of the adjacent carbonyl group further activates the alpha-carbon, making it electrophilic. This inherent reactivity is a hallmark of α-haloamides and is the primary driver for their use as versatile synthetic intermediates. The general reactivity of α-haloamides involves the displacement of the halogen by a variety of nucleophiles. irejournals.com

Nucleophilic Displacement Reactions for Functional Group Introduction

The electrophilic alpha-carbon readily undergoes nucleophilic substitution (SN2) reactions, providing a straightforward method for the introduction of a wide array of functional groups. This makes this compound a valuable building block in the synthesis of more complex molecules, particularly heterocyclic structures.

For instance, in analogous systems like 2-bromo-N-(p-chlorophenyl)acetamide, the bromine is readily displaced by various amines to form the corresponding 2-amino-N-(p-chlorophenyl)acetamide derivatives. ekb.eg This reaction typically proceeds at room temperature in the presence of a base such as potassium carbonate. ekb.eg A similar reaction of this compound with amines would be expected to yield N-substituted glycinamide (B1583983) derivatives.

Furthermore, reactions with other nucleophiles are also anticipated. The reaction of 2-chloro-N-arylacetamides with sodium hydrogen selenide (B1212193) leads to the formation of diorganoyl selenide compounds, demonstrating the displacement of the halogen by a selenium nucleophile. researchgate.net This suggests that this compound could react with various sulfur, oxygen, and other carbon-based nucleophiles to introduce new functionalities at the alpha-position. A notable example of the synthetic utility of a related compound is the reaction of 2-bromo-N-quinoline-8-yl-acetamide with an amine and acetone (B3395972) in the presence of potassium carbonate, which leads to the formation of a complex, four-ring fused heterocyclic system. orgsyn.org This highlights the potential for intramolecular reactions following the initial nucleophilic substitution.

Table 1: Representative Nucleophilic Substitution Reactions on Analogous α-Haloacetamides

α-Haloacetamide ReactantNucleophileProduct TypeReference
2-bromo-N-(p-chlorophenyl)acetamidePrimary and secondary amines2-amino-N-(p-chlorophenyl)acetamide derivatives ekb.eg
2-chloro-N-arylacetamideSodium hydrogen selenideDiorganoyl selenide researchgate.net
2-bromo-N-quinoline-8-yl-acetamide2-(4-methoxyphenyl)ethylamineFused heterocyclic system orgsyn.org

Amide Linkage Stability and Transformations

The amide bond in this compound is generally stable, but it can be cleaved under specific conditions. Reactions can also be engineered to occur at the amide nitrogen.

Hydrolytic Stability under Varying pH Conditions

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, is a well-studied reaction. Generally, amides are resistant to hydrolysis in neutral water but can be hydrolyzed under acidic or basic conditions, often requiring elevated temperatures. mdpi.comresearchgate.net

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The rate of alkaline hydrolysis is influenced by both steric and electronic factors. Electron-withdrawing groups on the acyl moiety increase the electrophilicity of the carbonyl carbon and accelerate the reaction rate. researchgate.net In a study on the hydrolysis of N-aryl amides, it was found that the reaction is often second-order and that the rate increases with temperature. sigmaaldrich.comsielc.com For this compound, hydrolysis would yield bromoacetic acid and 2-aminopyridine (B139424).

Reactions Involving the Amide Nitrogen

While the amide nitrogen is generally less nucleophilic than an amine due to the delocalization of its lone pair into the adjacent carbonyl group, it can still participate in reactions. N-acylation of the amide nitrogen is possible, although it typically requires strong electrophiles and specific conditions. More commonly, reactions can be designed to involve the pyridine (B92270) nitrogen, which can influence the reactivity of the entire molecule.

Pyridine Ring Reactivity

The pyridine ring in this compound is an electron-deficient aromatic system. The nitrogen atom is more electronegative than the carbon atoms, which inductively withdraws electron density from the ring, making it less reactive towards electrophilic aromatic substitution than benzene (B151609). uni.lu

When electrophilic substitution does occur on an unsubstituted pyridine ring, it preferentially takes place at the 3- and 5-positions. mdpi.comuni.lu Attack at the 2-, 4-, or 6-positions is disfavored because it leads to a resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. mdpi.com The presence of the acetamido group at the 2-position will further influence the regioselectivity of any electrophilic attack. The amide group is an ortho-, para-director in benzene systems; however, in the electron-deficient pyridine ring, its effect may be more complex.

Furthermore, the pyridine nitrogen itself is a site of basicity and nucleophilicity. It can be protonated by acids to form a pyridinium (B92312) salt, which would further deactivate the ring towards electrophilic attack. uni.lu The nitrogen can also be N-aminated using electrophilic aminating reagents.

In some cases, the pyridine nitrogen can participate in intramolecular reactions. For example, the reaction of α-bromoketones with 2-aminopyridines can lead to the formation of imidazo[1,2-a]pyridines through an initial nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon, followed by cyclization. A similar intramolecular cyclization could potentially occur with this compound under appropriate conditions, leading to the formation of a fused heterocyclic system.

Electrophilic Aromatic Substitution Potentials

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation makes it significantly less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iqyoutube.com Any electrophilic attack is expected to occur under vigorous conditions. uoanbar.edu.iq

The nitrogen atom in the pyridine ring deactivates the ring by withdrawing electron density through an inductive effect (-I effect). uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen can be protonated, forming a pyridinium ion. This positive charge further deactivates the ring towards attack by an electrophile. uoanbar.edu.iq

In terms of regioselectivity, electrophilic substitution on pyridine typically occurs at the 3- and 5-positions. quimicaorganica.orgquora.com This preference is due to the greater stability of the resulting reaction intermediate (sigma complex). Attack at the 2-, 4-, or 6-positions leads to a resonance structure where the electron-deficient nitrogen atom bears a positive charge, which is highly unfavorable. quimicaorganica.orgyoutube.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, other C-C bond formations)

The presence of a bromine atom on the α-carbon of the acetamide group makes this compound a suitable substrate for various metal-catalyzed cross-coupling reactions, which are powerful methods for C-C bond formation. wikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method that typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org While traditionally used for C(sp²)–C(sp²) bond formation, its scope has expanded to include C(sp³)-hybridized carbons.

The α-bromo group in this compound can act as an electrophile in Suzuki-Miyaura couplings. Research has demonstrated the successful palladium-catalyzed α-arylation of amides with aryl halides, indicating the feasibility of such transformations. nih.govresearchgate.net These reactions often employ a palladium catalyst with specialized phosphine (B1218219) ligands to achieve high yields and selectivity. nih.govresearchgate.netorganic-chemistry.org The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.

Recent advancements have even enabled the Suzuki-Miyaura cross-coupling of aliphatic amides at room temperature, highlighting the synthetic utility of these reactions. acs.orgnih.gov

Table 1: Examples of Palladium-Catalyzed α-Arylation of Amides

Amide Substrate Aryl Halide/Boronic Acid Catalyst System Product Reference
N,N-Dialkylacetamide Aryl Bromide Pd(dba)₂ / BINAP α-Aryl-N,N-dialkylacetamide berkeley.edu
N,N-Diethylacetamide Bromobenzene Pd(OAc)₂ / Kwong's Ligand N,N-Diethyl-α-phenylacetamide nih.gov
N,N-Dialkylacetamide Aryl Chloride Pd-precatalyst / Indole-based ligand α-Aryl-N,N-dialkylacetamide acs.org
N-Boc protected amides Arylboronic acid Pd-NHC precatalyst Aryl Ketone (via C-N cleavage) nih.gov

This table presents examples of related reactions, demonstrating the potential for this compound to undergo similar transformations.

Intramolecular Cyclization and Rearrangement Pathways

Formation of Fused Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridines)

One of the most significant reactions of this compound is its ability to undergo intramolecular cyclization to form the imidazo[1,2-a]pyridine (B132010) scaffold. This fused heterocyclic system is a core structure in numerous biologically and pharmaceutically important molecules. researchgate.netrsc.org

The synthesis of imidazo[1,2-a]pyridines frequently involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. researchgate.netnih.gov In the case of this compound, the molecule already contains both necessary components: the 2-aminopyridine moiety and the α-haloacetyl group.

The reaction mechanism proceeds via an initial nucleophilic attack by the endocyclic nitrogen atom of the pyridine ring on the electrophilic carbon bearing the bromine atom. This step forms a bicyclic intermediate, which then undergoes dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. This process is a type of cyclocondensation reaction.

Table 2: General Conditions for Imidazo[1,2-a]pyridine Synthesis

Reactants Catalyst/Conditions Product Reference
2-Aminopyridine, α-Haloketone Base (e.g., NaHCO₃) 2-Substituted Imidazo[1,2-a]pyridine researchgate.net
2-Aminopyridine, Ketone Iodine, "On-water" 2-Aryl Imidazo[1,2-a]pyridine nih.gov
2-Aminopyridine, Acetophenone CuI, Aerobic Oxidation 2-Aryl Imidazo[1,2-a]pyridine organic-chemistry.org

This table illustrates common methods for synthesizing the imidazo[1,2-a]pyridine core, a transformation for which this compound is a potential direct precursor through intramolecular cyclization.

Rearrangement Processes

The study of rearrangement reactions in α-haloacetamides is an area of interest in organic synthesis. rsc.org These compounds can be involved in various molecular reorganizations, such as the Favorskii rearrangement, which typically converts an α-haloketone into a rearranged carboxylic acid derivative. wiley-vch.delibretexts.org

While α-haloacetamides can serve as versatile building blocks in domino and cycloaddition reactions, which may involve rearrangement steps, specific rearrangement pathways documented for this compound itself are not extensively reported in the surveyed literature. rsc.org The potential for rearrangements like the Overman rearrangement, which converts allylic imidates to allylic amines, or other sigmatropic shifts exists in appropriately structured molecules, but their direct applicability to this compound is not established. organic-chemistry.org

It is known that other halo-aromatic compounds, such as 2-bromoaniline, can undergo rearrangement where the halogen migrates under certain alkylation conditions. However, this involves a halogen on the aromatic ring, which is structurally different from this compound where the bromine is on the aliphatic acetyl group.

Further research would be necessary to determine if this compound undergoes specific, synthetically useful rearrangement reactions under various conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 2-bromo-N-pyridin-2-yl-acetamide can be achieved.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the bromoacetyl moiety. The pyridine ring protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton on the nitrogen of the amide group (NH) is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The two protons of the methylene (B1212753) group (CH₂) adjacent to the bromine atom will resonate as a singlet in the aliphatic region.

Based on analyses of similar structures, such as N-phenylacetamides and substituted pyridines, the expected chemical shifts for the protons of this compound are detailed in the table below. researchgate.net The protons on the pyridine ring are expected to show characteristic splitting patterns due to spin-spin coupling.

Proton Expected Chemical Shift (ppm) Multiplicity
Pyridine H (position 6)~8.2-8.4Doublet
Pyridine H (position 3)~8.0-8.2Doublet
Pyridine H (position 5)~7.6-7.8Triplet
Pyridine H (position 4)~7.0-7.2Triplet
Amide NHVariable (broad singlet)Singlet (broad)
Methylene CH₂~4.0-4.2Singlet

Note: Expected values are based on analogous compounds and general spectroscopic principles.

Carbon-13 NMR (¹³C NMR) and 2D NMR Techniques

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are expected. The carbonyl carbon (C=O) of the amide group will resonate at a significantly downfield chemical shift, typically in the range of 165-170 ppm. The carbons of the pyridine ring will appear in the aromatic region (110-150 ppm), while the methylene carbon (CH₂) attached to the bromine will be found in the aliphatic region. docbrown.infodocbrown.info

To confirm the assignments made from ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would show correlations between adjacent protons, confirming the connectivity within the pyridine ring.

HSQC: Would reveal one-bond correlations between protons and their directly attached carbon atoms.

HMBC: Would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between the bromoacetyl group and the pyridine ring via the amide linkage.

Carbon Expected Chemical Shift (ppm)
Carbonyl C=O~165-170
Pyridine C (position 2)~150-152
Pyridine C (position 6)~147-149
Pyridine C (position 4)~138-140
Pyridine C (position 3)~118-120
Pyridine C (position 5)~113-115
Methylene CH₂~28-32

Note: Expected values are based on analogous compounds and general spectroscopic principles. docbrown.infochemicalbook.comspectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₇BrN₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of almost equal intensity separated by two m/z units. docbrown.infodocbrown.info

Fragmentation Patterns and Structural Information

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, providing valuable structural information. Expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

Amide bond cleavage: Fragmentation of the amide bond can lead to the formation of ions corresponding to the bromoacetyl moiety and the 2-aminopyridine (B139424) fragment.

Loss of bromine: The bromine atom can be lost as a radical, leading to a significant fragment ion.

Pyridine ring fragmentation: The pyridine ring itself can undergo characteristic fragmentation. chemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band for the amide C=O stretching vibration is expected around 1670-1700 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a sharp peak in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below this value. The C-N stretching of the amide and the C=C and C=N stretching of the pyridine ring will appear in the fingerprint region (below 1600 cm⁻¹).

The UV-Vis spectrum is expected to show absorption bands corresponding to the π → π* and n → π* electronic transitions of the pyridine ring and the amide chromophore. Substituted pyridines typically exhibit strong absorption maxima below 300 nm. nih.gov

Vibrational Analysis of Functional Groups (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent parts, including the pyridine ring, the amide linkage, and the bromoacetyl group.

The key functional groups and their expected vibrational frequencies are:

Amide Group (–CONH–): This group gives rise to several characteristic bands. The N-H stretching vibration typically appears as a sharp band in the region of 3200-3300 cm⁻¹. The amide I band (primarily C=O stretching) is a strong absorption expected around 1660-1680 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) is found near 1550 cm⁻¹.

Pyridine Ring: The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹. The C=C and C=N skeletal vibrations within the ring produce a series of bands in the 1400-1600 cm⁻¹ region. For instance, in a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, aromatic C-H stretching was observed at 3051 cm⁻¹ and C=N/C=C stretching appeared at 1554 cm⁻¹ and 1409 cm⁻¹, respectively researchgate.netresearchgate.net.

Aliphatic Group (–CH₂Br): The aliphatic C-H stretching vibrations of the methylene (–CH₂) group are typically found just below 3000 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, generally in the 500-600 cm⁻¹ range.

Based on data from analogous structures, a representative table of the principal IR absorption bands for this compound can be compiled. researchgate.netresearchgate.netimist.ma

Interactive Data Table: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3250MediumN-H Stretching (Amide)
~3050WeakAromatic C-H Stretching (Pyridine)
~2950WeakAliphatic C-H Stretching (-CH₂-)
~1670StrongC=O Stretching (Amide I)
~1580MediumC=C and C=N Ring Stretching (Pyridine)
~1550MediumN-H Bending and C-N Stretching (Amide II)
~1430MediumC=C and C=N Ring Stretching (Pyridine)
~750StrongC-H Out-of-plane Bending (Pyridine)
~550MediumC-Br Stretching

Electronic Transitions and Conjugation Effects (UV-Vis)

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of UV or visible light. researchgate.net The spectrum of this compound is dominated by electronic transitions within the pyridine ring and the amide group, which act as chromophores.

The primary transitions expected are:

π → π* Transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the pyridine ring. They typically result in strong absorption bands. researchgate.netuni.lu

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. researchgate.netuni.lu These transitions are lower in energy (occur at longer wavelengths) but are generally much weaker in intensity than π → π* transitions.

For the related compound 2-phenyl-N-(pyrazin-2-yl)acetamide, a π → π* transition was observed with a maximum absorption (λmax) at 305 nm. researchgate.net Similar transitions are expected for this compound due to the presence of the conjugated pyridinyl-amide system. The bromine atom is not expected to significantly alter the main absorption bands but may have a minor influence on their position.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

λmax (nm)Type of TransitionChromophore
~260-270π → πPyridine ring and conjugated amide system
~300-310n → πCarbonyl group (C=O) and pyridine nitrogen (N)

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. imist.mauoc.gr The ground state of this compound is a diamagnetic molecule with all electrons paired; therefore, it is ESR-silent and would not produce a spectrum on its own.

However, ESR spectroscopy would be an invaluable tool for studying this molecule under conditions where it becomes paramagnetic. This could occur in several scenarios:

Formation of a Radical Ion: If the molecule is oxidized or reduced to form a radical cation or anion, the resulting unpaired electron would be detectable by ESR. The spectrum's hyperfine splitting pattern, caused by the interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹⁴N), could provide detailed information about the distribution of spin density across the molecule. uoc.gr

Complexation with a Paramagnetic Metal: If this compound acts as a ligand coordinating to a paramagnetic metal center (e.g., Cu²⁺, Mn²⁺), the resulting complex would be ESR-active. The g-factor and hyperfine coupling constants from the ESR spectrum would offer insights into the geometry of the coordination sphere and the nature of the metal-ligand bonding. uoc.gr

In the absence of an unpaired electron, no ESR signal is observed. The technique is therefore not used for characterizing the neutral, ground-state molecule but is highly specific for its radical or complexed forms.

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis methods, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition profile of a compound by measuring its mass as a function of temperature.

For a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, TGA revealed that the molecule is thermally stable up to 232°C. researchgate.net Above this temperature, a significant weight loss occurs, corresponding to the decomposition and loss of the pyrazine (B50134) and phenyl rings. researchgate.net

A similar thermal profile is expected for this compound. The analysis would likely show:

Initial Stability: The compound is expected to be stable up to a high temperature, likely above 200°C, indicating no loss of volatile components like water.

Decomposition Onset: A sharp decrease in mass would signify the onset of thermal decomposition. The initial step in the decomposition pathway could involve the cleavage of the C-Br bond, which is typically weaker than other bonds in the molecule, or the fragmentation of the amide linkage.

Fragmentation: Subsequent weight loss at higher temperatures would correspond to the breakdown of the pyridine ring and further fragmentation of the molecule, eventually leaving a carbonaceous residue at the end of the analysis at very high temperatures.

This analysis confirms that the compound possesses significant thermal stability, a characteristic feature of aromatic amide structures.

Crystallography and Solid State Chemistry of 2 Bromo N Pyridin 2 Yl Acetamide and Analogues

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. Analysis of analogues such as N-(5-bromopyridin-2-yl)acetamide and N-(6-bromomethyl-2-pyridyl)acetamide offers a detailed understanding of their molecular and supramolecular features.

Molecular Geometry and Conformation in the Solid State

The molecular geometry of N-pyridin-2-yl-acetamide analogues is characterized by the relative orientation of the pyridine (B92270) ring and the acetamide (B32628) side chain. In the case of N-(5-bromopyridin-2-yl)acetamide, the asymmetric unit contains two independent molecules. nih.govnih.gov The dihedral angles between the pyridine ring and the acetamide group in these two molecules are 7.27(11)° and 8.46(11)°, indicating a nearly planar conformation. nih.govnih.gov This planarity is a common feature in such systems, driven by the conjugation between the pyridine ring and the amide group.

Similarly, for N-(6-bromomethyl-2-pyridyl)acetamide, the asymmetric unit contains three crystallographically independent molecules. iucr.org The dihedral angles between the mean plane of the acetamide unit and the pyridine ring are 4.40(11)°, 10.31(12)°, and 2.27(11)° for the three molecules, respectively. iucr.org These small dihedral angles again point towards a predominantly planar molecular conformation in the solid state.

Table 1: Selected Dihedral Angles in Analogues of 2-bromo-N-pyridin-2-yl-acetamide

CompoundMolecules in Asymmetric UnitDihedral Angle (Pyridine/Phenyl Ring and Acetamide Group)Reference
N-(5-bromopyridin-2-yl)acetamide27.27 (11)°, 8.46 (11)° nih.gov, nih.gov
N-(6-bromomethyl-2-pyridyl)acetamide34.40 (11)°, 10.31 (12)°, 2.27 (11)° iucr.org

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The crystal packing of these analogues is dominated by a network of intermolecular hydrogen bonds. In N-(5-bromopyridin-2-yl)acetamide, molecules are linked by N-H···O and C-H···O hydrogen bonds, which form bifurcated R2¹(5) ring motifs. nih.govnih.gov These motifs, in turn, generate chains along the nih.gov direction. nih.govnih.gov

For N-(6-bromomethyl-2-pyridyl)acetamide, the molecules are interconnected into sheets parallel to the ac plane through a more diverse set of hydrogen bonds, including N-H···O, C-H···Br, C-H···O, and C-H···N interactions. iucr.org The structure is further stabilized by weak intermolecular C-H···π interactions. iucr.org

In the crystal structure of 2-bromo-N-(4-bromophenyl)acetamide, molecules are organized into supramolecular chains along the c-axis via N-H···O hydrogen bonds. researchgate.net The crystal packing of 2-bromo-N-(2-chlorophenyl)acetamide also reveals chains formed by N-H···O hydrogen bonds. researchgate.net These chains are further linked into pairs through weaker C-H···Cl and Br···Br interactions. researchgate.net

Table 2: Key Intermolecular Interactions in Analogues of this compound

CompoundKey Intermolecular InteractionsSupramolecular MotifsReference
N-(5-bromopyridin-2-yl)acetamideN-H···O, C-H···OBifurcated R2¹(5) ring motifs, nih.gov chains nih.gov, nih.gov
N-(6-bromomethyl-2-pyridyl)acetamideN-H···O, C-H···Br, C-H···O, C-H···N, C-H···πSheets parallel to the ac plane iucr.org
2-bromo-N-(4-bromophenyl)acetamideN-H···OChains along the c-axis researchgate.net
2-bromo-N-(2-chlorophenyl)acetamideN-H···O, C-H···Cl, Br···BrChains along the a-axis researchgate.net

Asymmetric Unit and Crystal Packing Analysis

The composition of the asymmetric unit provides insight into the symmetry of the crystal structure. For N-(5-bromopyridin-2-yl)acetamide, the asymmetric unit contains two independent molecules, indicating a P-1 space group (triclinic). nih.govnih.gov In one of these molecules, the methyl hydrogen atoms are disordered over two orientations. nih.govnih.gov

N-(6-bromomethyl-2-pyridyl)acetamide crystallizes with three independent molecules in the asymmetric unit in the monoclinic space group P2₁/c. iucr.org The presence of multiple molecules in the asymmetric unit often allows for more efficient crystal packing by accommodating slight conformational differences.

Crystal Engineering Principles and Strategies

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. nih.gov For a molecule like this compound, these principles can be applied to control its solid-state structure and, consequently, its physical properties.

Design of Supramolecular Assemblies

The design of supramolecular assemblies of this compound would leverage the predictable and directional nature of the intermolecular interactions observed in its analogues. The robust N-H···O hydrogen bond is a primary supramolecular synthon that can be reliably used to form chains or tapes. The pyridine nitrogen atom also presents a potential hydrogen bond acceptor site, which can lead to more complex, higher-dimensional networks.

Furthermore, the bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the carbonyl oxygen or the pyridine nitrogen of neighboring molecules. The aromatic pyridine ring can participate in π-π stacking interactions, further guiding the assembly of the crystal structure. By strategically modifying the substitution pattern on the pyridine ring, it may be possible to tune the relative strengths of these interactions and thus control the final crystal packing. The introduction of pyridyl groups has been shown to be a strategy for controlling crystal structures and achieving rigid frameworks in other systems. mdpi.com

Host-Guest Chemistry and Inclusion Compounds

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. mdpi.com While there are no specific examples of host-guest complexes involving this compound in the provided search results, the molecular structure suggests potential for such interactions.

The somewhat planar and rigid structure of the N-pyridin-2-yl-acetamide core could, in principle, be incorporated into larger macrocyclic hosts. More likely, molecules of this compound could self-assemble to form a host lattice with voids capable of including small solvent molecules or other guest species. The formation of such inclusion compounds would be highly dependent on the crystallization conditions, particularly the solvent used. The potential for forming such host-guest systems opens up avenues for creating novel materials with tailored properties, such as modified solubility or stability. The general principles of host-guest chemistry, often involving non-covalent interactions, are central to supramolecular chemistry and materials science.

Polymorphism and Co-crystallization Studies

A thorough review of the scientific literature indicates that dedicated studies on the polymorphism and co-crystallization of this compound have not been reported. The solid-state behavior of this specific compound remains an unexplored area of crystallographic research. However, analysis of its structural analogues provides valuable insights into the potential for polymorphic forms and the propensity for co-crystal formation, driven by key supramolecular synthons.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry, influencing physical properties such as solubility, stability, and melting point. While data for this compound is absent, the phenomenon has been observed in related bromo-N-arylacetamides. A notable example is N-(4-bromophenyl)acetamide, for which a second polymorph has been identified. The original room-temperature structure was determined to be in the orthorhombic space group Pna2₁, while a subsequent study revealed a monoclinic polymorph in the space group P2₁/c when crystallized at a lower temperature. bldpharm.com This finding underscores the likelihood that other analogues, including this compound, may also exhibit polymorphism under different crystallization conditions.

The crystal structures of several analogues of this compound have been elucidated, revealing consistent and robust intermolecular interactions that are the foundation of supramolecular assembly and are indicative of the potential for co-crystallization. Co-crystals are multi-component crystals held together by non-covalent interactions, and their formation can be predicted by understanding the recurring patterns of these interactions, known as supramolecular synthons. mdpi.com

In the crystal structures of N-(5-bromo-pyridin-2-yl)acetamide and N-(6-bromo-methyl-2-pyrid-yl)acetamide, the primary amide N-H group and the carbonyl oxygen are consistently involved in N-H···O hydrogen bonds, forming chains or more complex networks. mdpi.comCurrent time information in Pasuruan, ID. For instance, in N-(5-bromo-pyridin-2-yl)acetamide, molecules are linked by these hydrogen bonds to generate bifurcated R²₁(5) ring motifs, which in turn lead to the formation of chains. mdpi.com Similarly, in the crystal structure of N-(6-bromo-methyl-2-pyrid-yl)acetamide, molecules are interconnected into sheets by N-H···O hydrogen bonds, along with other interactions like C-H···Br, C-H···O, and C-H···N hydrogen bonds. Current time information in Pasuruan, ID.

The presence of the pyridine nitrogen atom and the bromo substituent in this compound introduces additional sites for hydrogen bonding and halogen bonding, respectively. These functional groups represent reliable supramolecular synthons that could be exploited in the design of co-crystals. The pyridine nitrogen can act as a hydrogen bond acceptor, while the bromine atom can participate in halogen bonding (C-Br···X), a directional interaction that is increasingly utilized in crystal engineering. The crystal structure of 2-bromo-N-(2-chlorophenyl)acetamide, for example, shows the presence of Br···Br interactions, highlighting the role of halogens in directing crystal packing. researchgate.net

Given the array of functional groups capable of forming robust intermolecular interactions, this compound presents a promising target for co-crystallization studies. Co-formers containing complementary functional groups, such as carboxylic acids (to form salt or co-crystal synthons with the pyridine ring) or strong hydrogen bond donors/acceptors, could be systematically screened to explore the formation of new solid forms with potentially modified physicochemical properties.

The crystallographic data for selected analogues of this compound are summarized in the table below, illustrating the common structural features and packing motifs.

Interactive Table: Crystallographic Data of this compound Analogues

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
N-(6-Bromo-methyl-2-pyrid-yl)acetamideC₈H₉BrN₂OMonoclinicP2₁/c12.345(3)16.543(4)13.789(3)109.34(3) Current time information in Pasuruan, ID.
N-(5-Bromo-pyridin-2-yl)acetamideC₇H₇BrN₂OMonoclinicP2₁/n10.989(2)7.989(2)18.111(4)93.63(3) mdpi.com
2-Bromo-N-(2-chlorophenyl)acetamideC₈H₇BrClNOMonoclinicP2₁/n9.978(1)4.716(1)20.028(2)97.43(1) researchgate.net
N-(4-Bromophenyl)acetamide (Polymorph I)C₈H₈BrNOOrthorhombicPna2₁---- bldpharm.com
N-(4-Bromophenyl)acetamide (Polymorph II)C₈H₈BrNOMonoclinicP2₁/c6.725(1)9.388(1)14.443(1)117.75(1) bldpharm.com

Computational Insights into this compound

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules, offering insights into their electronic structure, reactivity, and spectroscopic characteristics. For the compound this compound, while comprehensive computational studies are not extensively documented in publicly available literature, we can explore its expected properties by applying established theoretical frameworks and drawing comparisons with closely related analogues.

Computational Chemistry and Theoretical Investigations

Advanced Quantum Chemical Parameters

Theoretical calculations offer a powerful lens through which to understand the intricate electronic properties and reactivity of molecules. For this compound, methods rooted in density functional theory (DFT) provide a quantitative description of its electronic landscape.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This analysis also quantifies the stabilizing effects of electron delocalization through second-order perturbation theory. These interactions, represented as E(2), highlight charge transfer from occupied (donor) to unoccupied (acceptor) orbitals.

The hybridization of the atoms in this compound, as determined by NBO analysis, would likely conform to standard bonding theories. The carbonyl carbon would exhibit sp2 hybridization, consistent with its trigonal planar geometry. The amide nitrogen would also be largely sp2 hybridized, facilitating the delocalization of its lone pair into the carbonyl group. The atoms of the pyridine ring would be sp2 hybridized, characteristic of aromatic systems. The carbon of the bromoacetyl group would be sp3 hybridized.

Interaction Type Donor NBO Acceptor NBO Anticipated E(2) (kcal/mol)
Amide Resonancen(N)π(C=O)High
Hyperconjugationn(O)σ(C-N)Moderate
Ring-Substituentπ(Pyridine)σ(N-C_acetyl)Low to Moderate
Bromine Lone Pairn(Br)σ(C-C)Low

Fukui Functions and Reactivity Indices

Fukui functions (f(r)) are essential tools in conceptual DFT for predicting the most reactive sites within a molecule. These functions quantify the change in electron density at a specific point when an electron is added or removed from the system. Consequently, they help identify sites susceptible to nucleophilic, electrophilic, or radical attack.

f+(r) : Predicts the site for nucleophilic attack (where an electron is best accepted).

f-(r) : Predicts the site for electrophilic attack (where an electron is most easily donated).

f0(r) : Predicts the site for radical attack.

For this compound, without specific published calculations, we can predict reactivity patterns based on its structure. The carbonyl carbon is a primary electrophilic site, susceptible to nucleophilic attack, and would be expected to have a high f+ value. The nitrogen and oxygen atoms, with their lone pairs, are potential nucleophilic sites and would have significant f- values. The pyridine ring offers multiple sites for electrophilic substitution, with the exact positions influenced by the directing effect of the amide group. The bromine atom also influences the reactivity, potentially acting as a leaving group.

Global reactivity indices, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), provide a general measure of a molecule's reactivity.

Reactivity Index Formula Interpretation
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Electron donating capability (escaping tendency of electrons)
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to change in electron distribution
Global Electrophilicity (ω)μ² / (2η)Propensity to accept electrons

Electrophilicity-Based Charge Transfer (ECT) Analysis

The electrophilicity-based charge transfer (ECT) analysis predicts the extent of charge transfer that occurs when a molecule interacts with another system, such as a biological macromolecule. The maximum charge transfer (ΔN_max) is a key parameter derived from the chemical potential and hardness of the interacting species.

The ECT concept is particularly valuable in medicinal chemistry for predicting the interaction of a drug candidate with its biological target. For this compound, an ECT analysis could quantify its potential to accept electrons from nucleophilic residues in a protein's active site. A higher ΔN_max value would suggest a greater propensity for charge transfer, indicating a stronger electrophilic character and potential for covalent interaction or strong electrostatic binding. While specific ECT data for this compound is not documented, its electrophilic centers, particularly the carbonyl carbon, suggest it could engage in such charge-transfer interactions.

Molecular Dynamics Simulations

These simulations could reveal:

Conformational Preferences: Identifying the most stable three-dimensional arrangements of the molecule by analyzing the dihedral angles, particularly around the amide bond and the bond connecting the pyridine ring to the nitrogen atom.

Solvent Interactions: Characterizing the hydrogen bonding patterns between the amide group and water molecules, which influences its solubility and bioavailability.

Vibrational Motions: Analyzing the fluctuations of bond lengths and angles, which relate to the molecule's infrared spectrum.

Although specific MD simulation studies on this compound are not present in the available literature, such studies would be invaluable for understanding its dynamic behavior in a biological context.

Coordination Chemistry and Metal Complexation of 2 Bromo N Pyridin 2 Yl Acetamide

Ligand Design Principles and Coordination Modes

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. 2-Bromo-N-pyridin-2-yl-acetamide is an exemplary case of a well-designed ligand, offering multiple potential binding sites for metal ions.

Potential Binding Sites: Pyridine (B92270) Nitrogen, Amide Oxygen/Nitrogen, and Bromine Atom

The coordination versatility of this compound stems from the presence of several potential donor atoms:

Pyridine Nitrogen: The nitrogen atom within the pyridine ring is a primary and strong coordination site. Its lone pair of electrons readily forms a coordinate bond with metal ions. The involvement of the pyridine nitrogen in coordination is a well-established principle in the chemistry of pyridine-containing ligands. mdpi.comnih.gov

Amide Group (Oxygen/Nitrogen): The amide linkage offers two potential binding sites: the carbonyl oxygen and the amide nitrogen. The carbonyl oxygen, with its partial negative charge and lone pairs, is a common coordination site. Coordination through the amide nitrogen is also possible, often occurring after deprotonation of the N-H group, which enhances its donor capacity. nih.govresearchgate.net The mode of coordination, whether through oxygen or nitrogen, can be influenced by factors such as the metal ion's nature and the reaction conditions.

The interplay of these potential binding sites allows for various coordination modes, including monodentate, bidentate, and even bridging coordination, leading to a diverse range of complex structures.

Chelation Effects and Stability of Complexes

The ability of this compound to act as a chelating ligand is a key factor in the stability of its metal complexes. Chelation involves the formation of a ring structure when a single ligand binds to a central metal ion through two or more donor atoms. In the case of this compound, simultaneous coordination of the pyridine nitrogen and the amide oxygen or nitrogen to a metal center results in the formation of a stable five-membered chelate ring.

This chelation effect significantly enhances the thermodynamic stability of the complexes compared to analogous complexes with monodentate ligands. The increased stability, known as the chelate effect, is primarily due to a favorable entropy change upon complexation. The formation of a single chelate complex from a metal ion and a bidentate ligand results in a greater increase in the number of free particles in the system than the formation of a complex with two monodentate ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Copper, Palladium)

Transition metals, with their partially filled d-orbitals, are particularly well-suited to form complexes with ligands like this compound.

Copper Complexes: Copper(II) complexes of N-pyridyl-acetamide derivatives have been extensively studied. nih.gov The synthesis of a copper(II) complex with this compound can be achieved by reacting the ligand with a copper(II) salt, such as copper(II) chloride or copper(II) acetate, in a solvent like ethanol (B145695) or methanol. The resulting complexes often exhibit square planar or distorted octahedral geometries, depending on the coordination of other ligands or solvent molecules. mdpi.comrsc.org

Palladium Complexes: Palladium(II) complexes are of great interest due to their catalytic applications. science.govmdpi.com The synthesis of palladium(II) complexes with this compound can be carried out by reacting the ligand with a palladium(II) precursor, such as palladium(II) chloride or potassium tetrachloropalladate(II), in a suitable solvent. researchgate.net These complexes typically adopt a square planar geometry, which is characteristic of d⁸ metal ions like palladium(II). The pyridine nitrogen and the deprotonated amide nitrogen are the likely coordination sites in these complexes. mdpi.com

Characterization by Spectroscopic and Analytical Techniques

Once synthesized, the metal complexes of this compound are characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

TechniqueInformation Obtained
Infrared (IR) Spectroscopy Provides evidence of coordination by observing shifts in the vibrational frequencies of the ligand's functional groups, particularly the C=O and N-H stretching frequencies of the amide group and the C=N stretching frequency of the pyridine ring. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy can be used for diamagnetic complexes to elucidate the structure in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide insights into the binding mode. nih.govgeorgiasouthern.edu
UV-Visible Spectroscopy Used to study the electronic transitions within the complex, which can provide information about the geometry of the metal center.
Elemental Analysis Determines the elemental composition of the complex, confirming its stoichiometry. researchgate.net
Mass Spectrometry Confirms the molecular weight of the complex. nih.gov
Molar Conductivity Measurements Used to determine whether the complex is an electrolyte or a non-electrolyte in solution, providing information about the nature of the counter-ions. researchgate.net

Structural Analysis of Coordination Compounds

For complexes of this compound, X-ray crystallography would reveal:

The precise coordination mode of the ligand (e.g., bidentate N,O-chelation).

The coordination geometry around the metal center (e.g., square planar for Pd(II), or square planar/octahedral for Cu(II)). nih.govnih.gov

The bond distances between the metal and the donor atoms of the ligand.

The presence and nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the crystal packing. nih.govresearchgate.net

Based on studies of similar N-pyridyl-acetamide ligands, it is expected that this compound would form highly organized crystal structures with significant intermolecular interactions. nih.goviucr.org

Crystal Structure Determination of Metal Complexes

The precise three-dimensional arrangement of atoms in a metal complex is fundamental to understanding its chemical and physical properties. X-ray crystallography is the definitive method for determining the solid-state structure of these compounds. The process involves growing single crystals of the metal complex, which are then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

While specific crystal structures of metal complexes with this compound are not yet reported in the literature, the methodologies for their determination can be inferred from studies on analogous compounds. For instance, the crystal structures of complexes with related N-pyridinyl ligands have been successfully elucidated. These studies typically involve dissolving the ligand and a suitable metal salt in an appropriate solvent or solvent mixture and allowing the solution to slowly evaporate or cool. Techniques such as vapor diffusion or liquid-liquid diffusion are also commonly employed to obtain high-quality crystals suitable for X-ray diffraction analysis.

In a study of a related compound, 2-bromo-N-(2-chlorophenyl)acetamide, single crystals were obtained by the slow evaporation of an ethanolic solution at room temperature. researchgate.net The conformation of the N-H bond in this structure was found to be syn to the ortho-chloro substituent on the aniline (B41778) ring and anti to both the carbonyl and C-Br bonds of the side chain. researchgate.net Similarly, the crystal structure of N-(5-bromo-pyridin-2-yl)acetamide revealed that the asymmetric unit contains two molecules, with the dihedral angles between the pyridine ring and the acetamide (B32628) group being 7.27(11)° and 8.46(11)°. nih.gov In the crystal, molecules are linked by N-H⋯O and C-H⋯O hydrogen bonds. nih.gov These examples highlight the detailed structural information that can be obtained through single-crystal X-ray diffraction.

Geometrical Features and Bond Parameters

The coordination of this compound to a metal center is expected to occur primarily through the nitrogen atom of the pyridine ring and potentially the oxygen atom of the amide carbonyl group, forming a chelate ring. The specific geometry of the resulting complex—such as tetrahedral, square planar, or octahedral—will be dictated by the coordination number and electronic configuration of the metal ion, as well as the steric and electronic properties of the ligand and any co-ligands present.

Detailed bond parameters, including bond lengths and angles within the coordinated ligand and between the ligand and the metal center, provide critical insights into the nature of the metal-ligand bonding. For example, a shortening of the C=O bond and a lengthening of the N-C(O) bond upon coordination would suggest significant π-backbonding from the metal to the ligand.

While specific data for this compound complexes is unavailable, data from related structures can provide valuable reference points. For example, in the platinum(II) complex of a cyclometalated 2-(4-bromo-phenyl)pyridinato ligand, the platinum atom exhibits a slightly distorted square-planar coordination environment. nih.gov In another example, two new Co(II) and Cu(II) azido (B1232118) complexes with 4-picoline and pyridine-2-carboxaldoxime were synthesized and structurally characterized. In the Co(II) complex, the coordination geometry is a slightly distorted octahedron, while the Cu(II) complex has a distorted square pyramid geometry. mdpi.com

Table 1: Selected Bond Parameters in a Related Platinum(II) Complex

Parameter Value
Pt-N Bond Length 2.03 Å (avg.)
Pt-C Bond Length 1.98 Å (avg.)
N-Pt-C Bite Angle 80.5° (avg.)

Data derived from a cyclometalated platinum(II) complex with a 2-phenylpyridine (B120327) derivative.

Table 2: Coordination Geometry in Related Transition Metal Complexes

Metal Ion Ligands Coordination Geometry
Co(II) 4-picoline, H₂O, N₃⁻ Distorted Octahedral mdpi.com
Cu(II) pyridine-2-carboxaldoxime, N₃⁻ Distorted Square Pyramid mdpi.com

Catalytic Applications of Metal Complexes

Transition metal complexes are widely employed as catalysts in a vast array of organic reactions due to their ability to activate substrates and facilitate bond-forming and bond-breaking processes. The electronic and steric properties of the ligands surrounding the metal center play a crucial role in tuning the reactivity and selectivity of the catalyst.

Use in Organic Transformation Catalysis

Metal complexes of ligands similar to this compound have demonstrated significant catalytic activity in various organic transformations. For example, palladium complexes bearing indolyl-NNN-type ligands have been successfully used as catalysts in Suzuki cross-coupling reactions, a powerful method for forming carbon-carbon bonds. acs.org Rhodium complexes have been utilized in hydroformylation reactions. researchgate.net

Furthermore, transition metal complexes are pivotal in cycloaddition reactions. For instance, the [2+2+2] cycloaddition, catalyzed by various transition metal complexes, is a powerful tool for the synthesis of substituted benzene (B151609) and pyridine derivatives from alkynes and nitriles. mdpi.com The catalytic cycle for such reactions typically involves the formation of a metallacyclopentadiene intermediate, followed by insertion of the third unsaturated component and reductive elimination to release the cyclic product and regenerate the catalyst. mdpi.com

Regioselective and Stereoselective Reactions

A key challenge and opportunity in catalysis is the control of selectivity, including regioselectivity (the preferential reaction at one site over another) and stereoselectivity (the preferential formation of one stereoisomer over others). The design of the ligand is paramount in achieving high levels of selectivity.

In the context of reactions catalyzed by metal complexes of N-pyridinyl ligands, the steric bulk and electronic nature of substituents on the pyridine ring and the acetamide moiety could influence the approach of substrates to the metal center, thereby directing the regiochemical and stereochemical outcome of the reaction. For instance, in the iridium-catalyzed [2+2+2] cycloaddition of an unsymmetrical alkyne, the regioselectivity can be controlled by the electronic properties of the substituents on the alkyne. mdpi.com

Enantioselective catalysis, leading to the formation of a single enantiomer of a chiral product, is a particularly important goal in the synthesis of pharmaceuticals and other biologically active molecules. This is often achieved using chiral ligands that create a chiral environment around the metal center. While this compound is itself achiral, it could be modified to incorporate chiral centers, or used in conjunction with chiral co-ligands, to generate enantioselective catalysts. For example, cobalt complexes with chiral 1,3-bis(2-pyridylimino)isoindolate ligands have been shown to catalyze the hydrosilylation of carbonyl compounds with high enantioselectivity. nih.gov

Advanced Applications in Materials Science and Organic Synthesis

Role as a Chemical Building Block for Complex Molecules

The presence of a highly reactive C-Br bond and a nucleophilic pyridine (B92270) ring makes 2-bromo-N-pyridin-2-yl-acetamide a bifunctional reagent capable of participating in a variety of chemical transformations. This dual reactivity is instrumental in the synthesis of more elaborate molecular structures.

Synthesis of Advanced Organic Intermediates

The bromoacetamide functionality serves as a potent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its application in constructing advanced organic intermediates. For instance, the reaction of similar α-bromo-1,3-dicarbonyl compounds with amines and carbon disulfide in a catalyst-free process leads to the formation of N-alkylthiazoline-2-thiones. scirp.orgresearchgate.net This suggests that this compound could be employed in analogous multi-component reactions to generate complex heterocyclic systems.

The utility of related bromoacetamide derivatives is further exemplified by the synthesis of 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives from 2-bromo-N-(p-chlorophenyl) acetamide and various amines. irejournals.com Such transformations highlight the potential of this compound to act as a precursor for a diverse library of substituted acetamides with potential applications in medicinal chemistry and materials science. The general scheme for such reactions involves the displacement of the bromide ion by a nucleophile, as illustrated in the table below.

Table 1: Representative Reactions of Bromoacetamide Derivatives

Reactant 1 Reactant 2 Product Type Reference
2-bromo-N-(p-chlorophenyl) acetamide Various amines 2-amino-N-(p-chlorophenyl) acetamide derivatives irejournals.com
Pyridine-2,6-bis(2-bromo-1,3-dicarbonyl) derivatives Primary amines, CS₂ Pyridine-2,6-bis(N-alkylthiazoline-2-thiones) scirp.orgresearchgate.net
2-cyano-N-(3-cyanoquinolin-2-yl) acetamide derivative Phenyl isothiocyanate, bromoacetone Thiazole derivative sapub.org

Construction of Macrocycles and Cage Compounds

The pyridyl nitrogen in this compound can act as a coordinating site for metal ions, a property that is extensively used in supramolecular chemistry to construct large, well-defined architectures such as macrocycles and cage compounds. While direct synthesis of macrocycles or cage compounds using this compound has not been explicitly reported, the principles of supramolecular assembly strongly support this potential application.

For example, molecular cage compounds have been prepared through the coordination of 1,3,5,7,9-pentapyridyl substituted bowl-shaped ligands with metal ions. google.com The pyridyl group of this compound could be incorporated into larger ligand systems, which could then self-assemble into cage-like structures upon the addition of a suitable metal salt. The bromoacetamide portion of the molecule could be used to attach it to a larger molecular framework prior to the self-assembly process.

Application in Organic Electronics and Photonics

Derivatives of pyridine are widely recognized for their interesting electronic and photophysical properties, making them key components in the design of functional organic materials for electronic and photonic applications.

Development of Functional Organic Materials

The incorporation of the N-pyridin-2-yl-acetamide moiety into larger conjugated systems can lead to materials with tailored electronic properties. The pyridine ring, being an electron-deficient system, can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This modulation is crucial for the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Studies on pyrene (B120774) derivatives have shown that the position of pyridyl substitution significantly impacts their photophysical properties. researchgate.netcapes.gov.br This fine-tuning of properties through synthetic modification underscores the potential of incorporating the this compound unit into various molecular scaffolds to create novel functional materials.

Optoelectronic Properties of Derivatives

The photophysical properties of molecules containing the pyridyl group are a subject of intense research. For instance, a series of tetracyanoruthenate(II) complexes with chelating pyridyl N-heterocyclic carbene ligands have been synthesized and their photophysical and electrochemical properties investigated. nih.gov Similarly, cycloplatinated(II) complexes of 2-vinylpyridine (B74390) have been shown to be luminescent. mdpi.com

These findings suggest that derivatives of this compound, particularly its metal complexes, could exhibit interesting luminescent properties. The combination of the pyridine ring and the acetamide linker could give rise to unique photophysical behaviors, potentially leading to applications in sensing, imaging, and light-emitting devices. A theoretical study on a copper(II) complex of a related acetamide derivative has shown a distorted octahedral structure with specific electronic transitions. nih.gov

Table 2: Photophysical Data of a Related Platinum Complex

Complex Emission Max (nm) Quantum Yield Reference
[PtMe(Vpy)(PPhMe₂)] 550 0.12 (solid state, 298 K) mdpi.com

Vpy = 2-vinylpyridine

Catalytic Reagent or Auxiliary in Organic Transformations

The pyridine nitrogen in this compound possesses a lone pair of electrons that can coordinate to metal centers, suggesting its potential use as a ligand in catalysis. While the direct use of this specific compound as a catalyst or auxiliary is not documented, the broader class of pyridine-containing molecules is widely employed in catalysis.

The effectiveness of a ligand in a catalytic cycle often depends on its electronic and steric properties. The N-acetylacetamide substituent on the pyridine ring would modify these properties compared to unsubstituted pyridine, potentially leading to unique catalytic activity or selectivity. For example, various pyridine derivatives have been screened as ligands in copper- and platinum-catalyzed reactions. acs.org This high-throughput screening approach could be used to evaluate the catalytic potential of this compound in a range of organic transformations. Furthermore, catalyst-free synthesis methods have been developed for certain heterocyclic compounds, where the inherent reactivity of the starting materials, such as α-bromo-1,3-dicarbonyls, drives the reaction forward. scirp.orgresearchgate.net The reactive nature of the bromoacetyl group in this compound suggests its potential utility in such catalyst-free synthetic routes.

Role in Stereoselective Synthesis

Stereoselective synthesis, a critical area of organic chemistry, focuses on the preferential formation of one stereoisomer over another. This control is often achieved through the use of chiral auxiliaries, which are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.

Currently, there is a lack of specific, documented evidence in peer-reviewed literature detailing the use of this compound as a chiral auxiliary or in other capacities for stereoselective synthesis. While the molecular structure of this compound contains elements that are common in chiral ligands and auxiliaries, such as a pyridine ring and an amide group, its direct application in achieving stereocontrol has not been reported. The principles of stereoselective synthesis often rely on the introduction of a chiral element to create a diastereomeric transition state, thereby influencing the stereochemical course of the reaction. For a compound to be an effective chiral auxiliary, it typically needs to be enantiomerically pure and capable of being easily attached to and removed from the substrate.

Future research may yet uncover the potential of this compound in this domain, perhaps through the synthesis of chiral derivatives or its use in combination with chiral catalysts. However, at present, its role in stereoselective synthesis remains a matter of theoretical speculation rather than established fact.

Ligand for Specific Catalytic Reactions

The utility of a molecule as a ligand in catalysis is determined by its ability to coordinate with a metal center and influence its catalytic activity and selectivity. The pyridine nitrogen and the amide group in this compound offer potential coordination sites for metal ions.

Despite these structural features, a comprehensive review of scientific databases and literature reveals no specific instances of this compound being employed as a ligand for specific catalytic reactions. The field of catalysis is rich with examples of pyridine-containing ligands that have been successfully used in a wide array of transformations. These ligands can modulate the electronic and steric environment of a metal catalyst, thereby tuning its reactivity and selectivity.

For instance, derivatives of 2-aminopyridine (B139424) are known to form stable complexes with various transition metals, which can then catalyze a range of reactions, including cross-coupling, hydrogenation, and polymerization. The bromoacetamide functionality in this compound could potentially be exploited for further functionalization to create more complex ligand architectures. However, the direct application of the unmodified compound as a ligand in a specific, well-characterized catalytic system has not been described in the available scientific literature.

The following table provides an overview of related compounds and their documented catalytic applications, which may serve as a basis for future investigations into the potential of this compound as a ligand.

Related Compound/Ligand ClassMetalCatalytic Application
Pyridine-based ligandsPalladiumCross-coupling reactions (e.g., Suzuki, Heck)
Bipyridine ligandsRutheniumOxidation and reduction reactions
Pincer ligands with pyridine coreIridiumDehydrogenation reactions
Amide-containing ligandsVariousAsymmetric catalysis

While the table illustrates the broad potential of similar structures, it is important to reiterate that these are not direct applications of this compound itself. The scientific community has yet to report on the synthesis of its metal complexes and their subsequent evaluation as catalysts. Therefore, its role as a ligand for specific catalytic reactions is, at present, an underexplored area of research.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Strategies (e.g., Flow Chemistry, Sustainable Synthesis)

The conventional synthesis of N-aryl acetamides often involves the reaction of an amine with an acyl halide, a method that can be adapted for 2-bromo-N-pyridin-2-yl-acetamide. For instance, the synthesis of the related compound 2-chloro-N-pyridin-2-yl-acetamide has been achieved by reacting 2-aminopyridine (B139424) with chloroacetyl chloride. chemicalbook.com However, future research could focus on more advanced and sustainable synthetic methods.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis of N-aryl-2-haloacetamides could be adapted to a flow process, potentially improving yield and purity while minimizing reaction times. This approach has been successfully applied to other complex organic syntheses and could be a valuable tool for the production of this compound and its derivatives.

Sustainable Synthesis: Green chemistry principles are increasingly important in chemical synthesis. Future research should explore more environmentally benign approaches to synthesizing this compound. This could involve the use of greener solvents, catalysts, and reagents. For example, exploring enzymatic or biocatalytic methods for the acylation step could offer a more sustainable alternative to traditional chemical methods.

High-Throughput Screening for Chemical Reactivity

The reactivity of this compound is largely dictated by the electrophilic nature of the carbon atom bearing the bromine, making it susceptible to nucleophilic substitution. High-throughput screening (HTS) techniques could be employed to rapidly explore the reactivity of this compound with a vast library of nucleophiles.

A nanomole-scale HTS platform has been successfully used to evaluate the coupling of 3-bromopyridine (B30812) with a variety of nucleophiles, including nitrogen, oxygen, carbon, phosphorus, and sulfur-based reagents, under numerous reaction conditions. scienceintheclassroom.org A similar approach could be applied to this compound to quickly identify optimal conditions for a wide range of chemical transformations. This would not only expand the known chemistry of this compound but also facilitate the discovery of new derivatives with potentially interesting biological or material properties.

The data from such a screening could be presented in a tabular format, as shown below, to clearly delineate the reaction conditions and outcomes.

Table 1: Hypothetical High-Throughput Screening Data for this compound

NucleophileCatalystBaseSolventYield (%)
PiperidinePd(OAc)₂Cs₂CO₃Dioxane85
Sodium PhenoxideCuIK₃PO₄DMF78
ThiophenolNoneEt₃NCH₃CN92
Diethyl MalonateNaHTHFTHF65

Integration with Machine Learning for Property Prediction and Design

Machine learning (ML) is emerging as a powerful tool in chemistry for predicting molecular properties and guiding the design of new molecules. arxiv.orgnih.gov While specific ML models for this compound are not yet established, the framework exists to develop them.

By compiling a dataset of known N-aryl acetamide (B32628) derivatives and their experimentally determined properties, ML models could be trained to predict various characteristics of new, unsynthesized analogs of this compound. These properties could include solubility, toxicity, and potential biological activities. Such predictive models would significantly accelerate the discovery of new compounds with desired functionalities by prioritizing synthetic efforts.

Furthermore, generative ML models could be used to design novel derivatives of this compound with optimized properties. These models can explore a vast chemical space to propose new structures that are likely to possess the desired characteristics, which can then be synthesized and tested.

Exploration of Novel Coordination Architectures

The pyridine (B92270) nitrogen and the amide oxygen of this compound provide potential coordination sites for metal ions. The coordination chemistry of related N-(pyridin-2-yl)acetamide ligands has been explored, revealing their versatility in forming complexes with various metals. For example, hydrazone derivatives of 2-oxo-N-(pyridine-2-yl) acetamide have been shown to form stable complexes with Ni(II) and Co(II). hilarispublisher.com

Future research should systematically investigate the coordination behavior of this compound with a wide range of transition metals and lanthanides. This could lead to the discovery of novel coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes with interesting magnetic, optical, or catalytic properties. The influence of the bromo substituent on the coordination mode and the resulting properties of the complexes would be a particularly interesting area of study.

Expanding the Scope of Chemical Transformations

The bromine atom in this compound is a versatile functional group that can participate in a variety of chemical transformations beyond simple nucleophilic substitution. Future research should focus on exploring the full synthetic potential of this reactive site.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the α-position. This would allow for the synthesis of a diverse array of derivatives with extended π-systems or additional functional groups.

Radical Reactions: The carbon-bromine bond can also undergo homolytic cleavage to generate a radical intermediate. This opens up the possibility of using photoredox catalysis or other radical initiation methods to engage this compound in novel radical-based transformations.

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-N-pyridin-2-yl-acetamide, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution, where 2-bromomethylpyridine reacts with acetic anhydride or acetyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) in polar solvents like acetonitrile . Yield optimization requires precise control of stoichiometry, temperature (often 50–80°C), and reaction time (6–12 hours). Excess base may lead to side reactions, while insufficient base slows amide bond formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product with >95% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Confirm the pyridine ring protons (δ 7.5–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 215.05 (C₇H₇BrN₂O) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity . Discrepancies in spectral data may arise from residual solvents or tautomeric forms, necessitating iterative analysis .

Q. How does the bromine atom influence the compound’s reactivity in nucleophilic substitution reactions?

The bromine at the acetamide position acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols) to form derivatives. For example, reaction with piperidine in DMF at 80°C replaces Br with a piperidinyl group, confirmed by loss of the Br signal in NMR . Kinetic studies show second-order dependence on nucleophile concentration, suggesting an SN2 mechanism .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound using X-ray crystallography?

Crystallization in triclinic space group P1 (a = 4.0014 Å, b = 8.7232 Å, c = 23.0626 Å) reveals weak π-π stacking between pyridine rings, complicating data collection . SHELXL refinement (R1 = 0.031) requires high-resolution data (>1.0 Å) to resolve disorder in the bromine position. Multi-scan absorption corrections (e.g., SADABS) mitigate challenges from anisotropic thermal motion .

Q. How can computational methods aid in predicting the compound’s reactivity and interaction with biological targets?

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) optimize geometry and predict electrophilic regions. The acetamide carbonyl (partial charge δ⁻ = -0.45) and pyridine N (δ⁻ = -0.32) are key interaction sites . Molecular docking (AutoDock Vina) suggests affinity for kinase targets (e.g., EGFR, ΔG = -8.2 kcal/mol), validated by in vitro IC₅₀ assays .

Q. How to address contradictions between spectroscopic data and crystallographic results?

For example, NMR may suggest rotational freedom in the acetamide group, while X-ray shows a planar conformation. This is resolved by variable-temperature NMR (VT-NMR) to detect dynamic effects and comparing torsional angles from DFT-optimized structures .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Parallel synthesis using automated liquid handlers enables rapid generation of analogs. For instance, substituting Br with heterocycles (e.g., imidazole, thiophene) under Pd-catalyzed cross-coupling conditions (Suzuki-Miyaura) requires inert atmospheres and Pd(PPh₃)₄ as a catalyst . Reaction progress is monitored via TLC (Rf = 0.3 in EtOAc/hexane 1:1).

Q. What methodologies evaluate the compound’s potential as a protease inhibitor or antimicrobial agent?

  • Enzyme Assays : Fluorescence-based assays (e.g., trypsin inhibition) quantify IC₅₀ using fluorogenic substrates .
  • Microbial Screening : Minimum Inhibitory Concentration (MIC) tests against S. aureus (ATCC 25923) in Mueller-Hinton broth show activity at 32 µg/mL, validated by kill-curve analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.